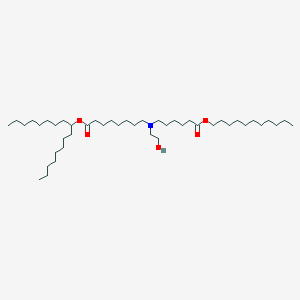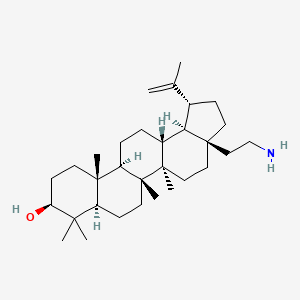![molecular formula C15H15BrClN3O B3025790 N-[2-(3-bromophenyl)ethyl]-2-[(5-chloro-2-pyridinyl)amino]-acetamide](/img/structure/B3025790.png)
N-[2-(3-bromophenyl)ethyl]-2-[(5-chloro-2-pyridinyl)amino]-acetamide
Übersicht
Beschreibung
SR 12343: is a small molecule inhibitor that targets the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. It is specifically designed to disrupt the interaction between the inhibitor of nuclear factor kappa-B kinase subunit beta (IKKβ) and the nuclear factor kappa-B essential modulator (NEMO), thereby inhibiting the activation of NF-κB. This compound has shown potential in various research areas, including inflammation, immune response, and degenerative diseases .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von SR 12343 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur. Die wichtigsten Schritte umfassen:
Bildung der Kernstruktur: Die Synthese beginnt mit der Herstellung von N-[2-(3-Bromphenyl)ethyl]-2-[(5-Chlor-2-pyridinyl)amino]-acetamid. Dies beinhaltet die Reaktion von 3-Bromphenylethylamin mit 5-Chlor-2-pyridincarbonsäure unter geeigneten Bedingungen, um das gewünschte Amid zu bilden.
Reinigung: Das Rohprodukt wird mit Techniken wie Umkristallisation oder Chromatographie gereinigt, um eine hochreine Verbindung zu erhalten.
Industrielle Produktionsverfahren: Obwohl spezifische industrielle Produktionsverfahren für SR 12343 nicht weit verbreitet sind, würde der allgemeine Ansatz darin bestehen, den Laborsyntheseprozess zu skalieren. Dies beinhaltet die Optimierung der Reaktionsbedingungen, die Verwendung von Lösungsmitteln und Reagenzien in Industriequalität und die Anwendung großtechnischer Reinigungstechniken, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen: SR 12343 unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Die Brom- und Chloratome in der Verbindung können an nukleophilen Substitutionsreaktionen teilnehmen.
Oxidation und Reduktion: Die Verbindung kann unter bestimmten Bedingungen Oxidations- und Reduktionsreaktionen eingehen, obwohl diese in ihren primären Anwendungen weniger häufig sind.
Häufige Reagenzien und Bedingungen:
Nukleophile Substitution: Reagenzien wie Natriumhydroxid oder Kaliumcarbonat können in Substitutionsreaktionen verwendet werden.
Oxidation: Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können eingesetzt werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die nukleophile Substitution zur Bildung von Derivaten mit verschiedenen Substituenten am aromatischen Ring führen.
Wissenschaftliche Forschungsanwendungen
Chemie: SR 12343 wird als Werkzeugverbindung zur Untersuchung des NF-κB-Signalwegs verwendet. Es hilft, die molekularen Mechanismen zu verstehen, die an der Regulation dieses Signalwegs und seiner Rolle in verschiedenen Zellprozessen beteiligt sind.
Biologie: In der biologischen Forschung wird SR 12343 verwendet, um die Rolle von NF-κB bei der Immunantwort und Entzündung zu untersuchen. Es hat sich gezeigt, dass es die durch Tumornekrosefaktor-Alpha (TNF-α) induzierte NF-κB-Aktivierung hemmt, wodurch es wertvoll für die Untersuchung entzündlicher Erkrankungen ist .
Medizin: SR 12343 hat potenzielle therapeutische Anwendungen bei der Behandlung entzündlicher und degenerativer Erkrankungen. Es wurde in Modellen der Endotoxämie und der Duchenne-Muskeldystrophie untersucht, wo es eine Wirksamkeit bei der Reduzierung der Entzündung und der Verbesserung der Muskelfunktion zeigte .
Industrie: In der pharmazeutischen Industrie wird SR 12343 in der Medikamentenforschung und -entwicklung verwendet, um neue therapeutische Ziele zu identifizieren und neuartige Behandlungen für Krankheiten zu entwickeln, die den NF-κB-Signalweg betreffen.
Wirkmechanismus
SR 12343 übt seine Wirkung aus, indem es die Bindungsdomäne des essentiellen Modulators des nukleären Faktors Kappa-B (NBD) von IKKβ imitiert. Diese mimetische Wirkung stört die Protein-Protein-Wechselwirkung zwischen IKKβ und NEMO, wodurch die Aktivierung des IKK-Komplexes verhindert wird. Dadurch wird die Phosphorylierung und der Abbau des Inhibitors des nukleären Faktors Kappa-B (IκB) gehemmt, was zur Unterdrückung der NF-κB-Aktivierung führt. Diese Hemmung reduziert die Expression von NF-κB-Zielgenen, die an Entzündung und Immunantwort beteiligt sind .
Wirkmechanismus
SR 12343 exerts its effects by mimicking the nuclear factor kappa-B essential modulator-binding domain (NBD) of IKKβ. This mimetic action disrupts the protein-protein interaction between IKKβ and NEMO, preventing the activation of the IKK complex. As a result, the phosphorylation and degradation of inhibitor of nuclear factor kappa-B (IκB) are inhibited, leading to the suppression of NF-κB activation. This inhibition reduces the expression of NF-κB target genes involved in inflammation and immune response .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
SR 12460: Ein weiterer IKK/NF-κB-Inhibitor mit einem ähnlichen Wirkmechanismus.
BAY 11-7082: Ein Inhibitor, der auf die IκBα-Phosphorylierung abzielt, wodurch die NF-κB-Aktivierung verhindert wird.
MG-132: Ein Proteasom-Inhibitor, der indirekt NF-κB hemmt, indem er den Abbau von IκB verhindert.
Einzigartigkeit von SR 12343: SR 12343 ist einzigartig in seiner selektiven Störung der IKKβ-NEMO-Wechselwirkung, was es von anderen NF-κB-Inhibitoren unterscheidet, die auf verschiedene Komponenten des Signalwegs abzielen. Diese selektive Hemmung bietet einen gezielteren Ansatz zur Modulation der NF-κB-Aktivität, was möglicherweise Off-Target-Effekte reduziert und die therapeutischen Ergebnisse verbessert .
Eigenschaften
IUPAC Name |
N-[2-(3-bromophenyl)ethyl]-2-[(5-chloropyridin-2-yl)amino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrClN3O/c16-12-3-1-2-11(8-12)6-7-18-15(21)10-20-14-5-4-13(17)9-19-14/h1-5,8-9H,6-7,10H2,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOFCAIUELALCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCNC(=O)CNC2=NC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(8R,10S)-10-[(6-deoxy-2-O-methyl-alpha-L-mannopyranosyl)oxy]-7,8,9,10-tetrahydro-1,8,11-trihydroxy-8-methyl-5,12-naphthacenedione](/img/structure/B3025707.png)




![8-(Phenethyl-d5)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B3025718.png)
![4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-N-[4-[4-(4-morpholinylcarbonyl)-1-piperidinyl]phenyl]-1-piperazinecarboxamide, monohydrate](/img/structure/B3025719.png)
![N-[1-(1-oxopropyl)-4-piperidinyl]-N-phenyl-propanamide](/img/structure/B3025720.png)

![2,5-dihydro-5-(5-hydroxypentyl)-2-(1-methyl-1-phenylethyl)-1H-pyrido[4,3-b]indol-1-one](/img/structure/B3025723.png)


![1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol](/img/structure/B3025730.png)
![N-(28-oxo-1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-yl)-glycine](/img/structure/B3025731.png)
